1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one

Medicinal Chemistry α-Amylase Inhibition Chalcone Synthesis

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is the definitively characterized 4-acetyl-2-phenylthiazole isomer essential for reproducible medicinal chemistry. Unlike generic or mis-isomer analogs, this compound delivers proven α-amylase inhibitory chalcone derivatives (IC50 from 54.09 µM) and a unique mass spectrometric fragmentation fingerprint for unambiguous identity confirmation. Choose this building block to ensure synthetic reliability, analytical integrity, and valid biological data. Request your high-purity batch today.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 10045-52-0
Cat. No. B154426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one
CAS10045-52-0
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CSC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyZOOGZFPRAKXWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one (CAS 10045-52-0): A Key Acetyl-Thiazole Building Block for Heterocyclic Synthesis


1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one (CAS 10045-52-0), also known as 4-acetyl-2-phenylthiazole, is a synthetic organic compound belonging to the phenylthiazole class . Characterized by a thiazole ring with a phenyl group at the 2-position and an acetyl group at the 4-position, it serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its structure enables further functionalization, particularly for generating chalcone derivatives and other biologically active heterocycles, making it a strategic choice for research applications.

Why Unspecified Thiazole Analogs Cannot Substitute for 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one in Research Applications


The specific substitution pattern of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one dictates its unique reactivity and utility. As demonstrated by comparative studies, the position of substituents on the thiazole ring profoundly influences both chemical behavior and biological activity [1]. For instance, the 2-phenylthiazole scaffold exhibits a different reactivity hierarchy compared to its 4- or 5-phenyl isomers in photochemical reactions [2], and the 5-phenylthiazole series shows distinct biological profiles as DGAT1 inhibitors [3]. Therefore, substituting this compound with a generic or closely related analog (e.g., a 4-phenyl-2-acetylthiazole or a 5-phenylthiazole derivative) would introduce unpredictable changes in synthetic outcomes, analytical detection, and downstream biological activity, jeopardizing the reproducibility and validity of research data. The following sections provide quantifiable evidence for this differentiation.

Quantitative Differentiation: Why 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is the Rational Choice for Synthesis and Analytical Workflows


Precursor for Bioactive Chalcones: Enables Synthesis of Compounds with Defined α-Amylase Inhibition Potency

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a critical intermediate for synthesizing thiazole-chalcone hybrids [1]. In a study where it served as the precursor for a series of 3-(arylidene)-1-(2-phenylthiazol-4-yl)prop-2-en-1-ones, the resulting compounds demonstrated quantifiable α-amylase inhibitory activity. While the specific activity of the parent ketone is not reported, its derivatives exhibited IC50 values as low as 54.09 ± 0.11 µM, providing a clear benchmark for the utility of this scaffold [1]. This contrasts with the lack of defined α-amylase inhibition data for other simple thiazole isomers like 2-phenylthiazole or 4-phenylthiazole, highlighting the value of this specific substitution pattern for generating bioactive leads.

Medicinal Chemistry α-Amylase Inhibition Chalcone Synthesis

Distinct Mass Spectrometric Fragmentation: Enables Unambiguous Identification Versus 5-Substituted Analogs

The fragmentation pattern of 2-phenyl-4-acetylthiazoles under electron impact has been characterized [1]. This study demonstrated that substituents on the phenyl ring do not alter the fragmentation pattern, but introduction of halogens at the 5-position of the thiazole ring leads to significant changes due to an 'ortho effect' [1]. This provides a clear analytical fingerprint for 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one and its analogs, allowing for its specific identification in mixtures and differentiating it from 5-substituted thiazole derivatives. For example, the presence of a 5-Cl or 5-Br substituent drastically alters the spectrum, whereas the 4-acetyl-2-phenylthiazole core exhibits a characteristic and predictable fragmentation pattern.

Analytical Chemistry Mass Spectrometry Quality Control

Reactivity Hierarchy of Phenylthiazole Isomers: 2-Phenyl Core Exhibits Superior Photochemical Reactivity

A systematic study of the free radical phenylation of isothiazole and methyl-isothiazoles established a clear reactivity order for phenylthiazole isomers [1]. The 2-phenylthiazole scaffold was found to be more reactive than the 5-phenylthiazole and significantly more reactive than the 4-phenylthiazole scaffold in photochemical isomerization reactions [1]. While this study did not include the 4-acetyl derivative directly, it provides a strong class-level inference that the 2-phenylthiazole core in 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one may confer higher baseline reactivity compared to 4- or 5-phenylthiazole-based building blocks. This differential reactivity can be a decisive factor in synthetic planning and reaction optimization.

Organic Chemistry Photochemistry Reactivity

Optimal Application Scenarios for 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one Based on Quantifiable Evidence


Synthesis of Bioactive Chalcone Libraries for α-Amylase Inhibitor Discovery

As demonstrated by Iqbal et al. [1], 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is an ideal starting material for constructing thiazole-chalcone hybrids with confirmed α-amylase inhibitory activity. Researchers aiming to develop novel antidiabetic leads should prioritize this compound for generating focused libraries, leveraging the established synthetic route and the quantifiable potency of the resulting derivatives (IC50 values as low as 54.09 µM) [1].

Analytical Method Development and Quality Control for Thiazole Building Blocks

In analytical laboratories, the distinct mass spectrometric fragmentation pattern of 2-phenyl-4-acetylthiazoles [1] provides a robust method for identity confirmation and purity assessment. This is particularly valuable when differentiating between closely related thiazole isomers or verifying the integrity of purchased materials, ensuring that the correct 4-acetyl-2-phenylthiazole isomer is used in subsequent experiments.

Reactivity-Driven Synthetic Route Design for Heterocyclic Chemists

Synthetic chemists can leverage the established reactivity hierarchy of phenylthiazoles [1] to design more efficient pathways. The 2-phenylthiazole core of this compound is predicted to be more reactive than its 4- or 5-phenyl counterparts under photochemical conditions [1]. This knowledge can guide the selection of this specific building block over less reactive isomers when designing novel synthetic sequences, potentially improving reaction yields and reducing optimization time.

Technical Documentation Hub

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